Vonoprazan Fumarate

Vue d'ensemble

Description

Le fumarate de vonoprazan est un inhibiteur de la pompe à protons compétitif du potassium de première génération utilisé principalement pour le traitement des troubles liés à l’acidité, tels que les ulcères gastroduodénaux et l’œsophagite par reflux. Il est également utilisé en association avec des antibiotiques pour l’éradication d’Helicobacter pylori . Contrairement aux inhibiteurs de la pompe à protons traditionnels, le fumarate de vonoprazan offre une suppression de l’acidité plus puissante et plus durable .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La préparation du fumarate de vonoprazan comprend plusieurs étapes :

Formation d’une imine : Le 5-(2-fluorophényl)-1H-pyrrole-3-carboxaldéhyde est dissous dans un solvant organique et mélangé à une solution d’alcool méthylique pour générer une imine.

Réduction : L’imine est réduite à l’aide d’un borohydrure métallique.

Protection Boc : Le composé résultant est mis à réagir avec de l’anhydride Boc dans un solvant organique.

Sulfonylation : Le composé protégé est traité avec de l’hydrure de sodium et de l’éther couronne, suivi de l’addition de chlorure de 3-pyridinesulfuryle.

Déprotection : Le composé sulfonylé est déprotégé à l’aide d’acide trifluoroacétique et de dichlorométhane.

Salification : Le composé final est salifié avec de l’acide fumarique pour obtenir le fumarate de vonoprazan.

Méthodes de production industrielle

La production industrielle du fumarate de vonoprazan suit des voies de synthèse similaires, mais elle est optimisée pour la production à grande échelle. Le procédé met en œuvre des matières premières facilement disponibles et vise un rendement élevé et un respect de l’environnement .

Analyse Des Réactions Chimiques

Synthetic Pathways for Vonoprazan Fumarate

Three primary synthetic routes are documented, differing in starting materials, intermediates, and reaction conditions.

Reductive Amination

- Reagents : Sodium borohydride (NaBH₄) and boron trifluoride diethyl etherate (BF₃·Et₂O) .

- Conditions : 60–80°C in tetrahydrofuran (THF) .

- Example :

5-(2-fluorophenyl)-N-methyl-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carboxamide reacts with NaBH₄/BF₃·Et₂O to yield free base .

Ester Reduction

- Reagents : DIBAL-H (problematic due to cost and safety) vs. NaBH₄ (safer alternative) .

- Solvents : THF or methyl tetrahydrofuran .

Salt Formation

Table 1: Comparison of Synthetic Routes

| Parameter | Route 1 | Route 2 | Route 3 |

|---|---|---|---|

| Total Steps | 6–7 | 5 | 5 |

| Key Reagents | DIBAL-H, NaBH₄ | Metallic cobalt | NaBH₄, Boc anhydride |

| Yield | ~70% | >70% | 91% (final step) |

| Industrial Viability | Low | High | Moderate |

Table 2: Reaction Conditions for Reductive Amination

| Parameter | Example 5 | Example 6 |

|---|---|---|

| Reagent | NaBH₄/BF₃·Et₂O | KBH₄/BF₃·Et₂O |

| Temperature | 70–80°C | 60–70°C |

| Solvent | THF | Methyl THF |

| Yield | 91% | 87% |

Industrial-Scale Optimization

- Improved Processes :

- Cost-Effective Catalysts : Replacement of DIBAL-H with NaBH₄ reduces expenses .

Stability and Degradation

Applications De Recherche Scientifique

Vonoprazan fumarate has a wide range of scientific research applications:

Chemistry: Used in the study of acid suppression mechanisms and the development of new acid blockers.

Biology: Investigated for its effects on gastric parietal cells and its role in acid secretion.

Medicine: Used in the treatment of acid-related disorders and Helicobacter pylori eradication.

Industry: Employed in the pharmaceutical industry for the production of acid suppression medications.

Mécanisme D'action

Le fumarate de vonoprazan agit en inhibant l’enzyme H+, K±ATPase dans les cellules pariétales gastriques, responsable de la sécrétion acide . Cette inhibition est compétitive du potassium et réversible, ce qui conduit à une réduction puissante et durable de la production d’acide gastrique . Le composé s’accumule dans la muqueuse du corps gastrique, en particulier dans les cellules pariétales, ce qui renforce son efficacité .

Comparaison Avec Des Composés Similaires

Composés similaires

Oméprazole : Un inhibiteur de la pompe à protons utilisé pour des indications similaires.

Pantoprazole : Un autre inhibiteur de la pompe à protons ayant un mécanisme d’action similaire.

Tégoprazan : Un inhibiteur de la pompe à protons compétitif du potassium plus récent.

Unicité

Le fumarate de vonoprazan est unique en raison de son mécanisme compétitif du potassium, qui offre une suppression de l’acidité plus puissante et plus durable que les inhibiteurs de la pompe à protons traditionnels . Il est également moins affecté par les polymorphismes génétiques du CYP2C19, ce qui le rend plus constant dans ses effets .

Le fumarate de vonoprazan représente une avancée significative dans le traitement des troubles liés à l’acidité, offrant une efficacité et une constance améliorées par rapport aux traitements traditionnels.

Activité Biologique

Vonoprazan fumarate is a novel potassium-competitive acid blocker (P-CAB) that has garnered attention for its efficacy in treating acid-related gastrointestinal disorders, particularly gastroesophageal reflux disease (GERD) and peptic ulcers. This article delves into the biological activity of vonoprazan, focusing on its pharmacokinetics, mechanisms of action, clinical efficacy, and safety profile based on diverse research findings.

Vonoprazan acts by competitively inhibiting the potassium ion binding site of the gastric H+/K+ ATPase, leading to a potent and sustained reduction in gastric acid secretion. This mechanism differentiates it from traditional proton pump inhibitors (PPIs), which require activation in an acidic environment.

Key Pharmacokinetic Findings

- Absorption : Vonoprazan is rapidly absorbed with peak plasma concentrations occurring within 1-3 hours post-administration.

- Half-life : The drug has a half-life ranging from 5 to 10 hours, allowing for once-daily dosing.

- Metabolism : It is primarily metabolized by cytochrome P450 enzymes, particularly CYP3A4, which may lead to potential drug-drug interactions .

Clinical Efficacy

Numerous clinical studies have demonstrated the efficacy of vonoprazan in various conditions:

Case Studies and Clinical Trials

- Erosive Esophagitis : A pivotal phase III trial showed that vonoprazan (20 mg) was non-inferior to lansoprazole (30 mg) in healing erosive esophagitis after 8 weeks of treatment. The healing rate for vonoprazan was approximately 93%, compared to 87% for lansoprazole .

- Helicobacter pylori Eradication : A network meta-analysis indicated that vonoprazan-based triple therapy achieved eradication rates exceeding 90%, significantly higher than standard therapies. However, effectiveness was reduced in areas with high clarithromycin resistance .

- Reflux Esophagitis : Studies have shown that vonoprazan significantly improves 24-hour esophageal pH levels and reduces inflammation compared to PPIs, indicating superior mucosal healing properties .

Safety Profile

The safety profile of vonoprazan has been extensively evaluated in clinical trials:

- Adverse Events : The incidence of adverse events with vonoprazan is comparable to that of traditional PPIs, with no serious adverse effects reported even at higher doses (up to 40 mg) .

- Drug Interactions : Research indicates that vonoprazan can inhibit the metabolism of drugs like midazolam and bupropion, suggesting caution when co-administered with medications metabolized by CYP3A4 .

Comparative Efficacy Against Proton Pump Inhibitors

| Parameter | Vonoprazan | Proton Pump Inhibitors |

|---|---|---|

| Healing Rate for Erosive Esophagitis | ~93% | ~87% |

| Time to Symptom Relief | Faster | Slower |

| Mucosal Healing Improvement | Significant | Moderate |

| Adverse Event Rate | Comparable | Comparable |

Propriétés

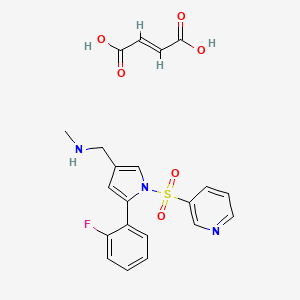

IUPAC Name |

(E)-but-2-enedioic acid;1-[5-(2-fluorophenyl)-1-pyridin-3-ylsulfonylpyrrol-3-yl]-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FN3O2S.C4H4O4/c1-19-10-13-9-17(15-6-2-3-7-16(15)18)21(12-13)24(22,23)14-5-4-8-20-11-14;5-3(6)1-2-4(7)8/h2-9,11-12,19H,10H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROGSHYHKHPCCJW-WLHGVMLRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CN(C(=C1)C2=CC=CC=C2F)S(=O)(=O)C3=CN=CC=C3.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNCC1=CN(C(=C1)C2=CC=CC=C2F)S(=O)(=O)C3=CN=CC=C3.C(=C/C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20FN3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

881681-01-2, 1260141-27-2 | |

| Record name | 5-(2-Fluorophenyl)-N-methyl-1-(3-pyridinylsulfonyl)-1H-pyrrole-3-methanamine (2E)-2-butenedioate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=881681-01-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vonoprazan fumurate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0881681012 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TAK 438 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1260141272 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | VONOPRAZAN FUMARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4QW3X4AMLB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.